N-(2-chlorobenzyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the pentanamide side chain under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases due to its bioactive quinazolinone core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as 2-chlorobenzylamine and 2-chlorobenzyl alcohol.
Methoxyphenyl Compounds: Compounds with the methoxyphenyl group, such as 4-methoxybenzylamine and 4-methoxybenzyl alcohol.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-5-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PENTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C29H29ClN4O5 |
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Molecular Weight |
549.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C29H29ClN4O5/c1-39-22-15-13-21(14-16-22)32-27(36)19-34-25-11-5-3-9-23(25)28(37)33(29(34)38)17-7-6-12-26(35)31-18-20-8-2-4-10-24(20)30/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
WICPWMVVMGHOKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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